molecular formula C10H11N3O3 B2688272 (4-Nitrophenyl)(pyrazolidin-1-yl)methanone CAS No. 900189-04-0

(4-Nitrophenyl)(pyrazolidin-1-yl)methanone

Cat. No.: B2688272
CAS No.: 900189-04-0
M. Wt: 221.216
InChI Key: VVXFHCNNSTZXHT-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)(pyrazolidin-1-yl)methanone is an organic compound with the molecular formula C10H11N3O3 It is characterized by the presence of a nitrophenyl group attached to a pyrazolidin-1-yl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)(pyrazolidin-1-yl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with pyrazolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)(pyrazolidin-1-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product is (4-aminophenyl)(pyrazolidin-1-yl)methanone.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

(4-Nitrophenyl)(pyrazolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(pyrazolidin-1-yl)methanone depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This can lead to a decrease in the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)(pyrrolidin-1-yl)methanone
  • (4-Nitrophenyl)(piperidin-1-yl)methanone
  • (4-Nitrophenyl)(morpholin-1-yl)methanone

Uniqueness

(4-Nitrophenyl)(pyrazolidin-1-yl)methanone is unique due to the presence of the pyrazolidine ring, which imparts distinct chemical and biological properties compared to its analogs. The pyrazolidine ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

(4-nitrophenyl)-pyrazolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-10(12-7-1-6-11-12)8-2-4-9(5-3-8)13(15)16/h2-5,11H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXFHCNNSTZXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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